molecular formula C10H12O3 B604999 2-Phenyl-1,3-dioxan-5-ol CAS No. 4141-19-9

2-Phenyl-1,3-dioxan-5-ol

Cat. No.: B604999
CAS No.: 4141-19-9
M. Wt: 180.203
InChI Key: BWKDAAFSXYPQOS-AOOOYVTPSA-N
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Description

2-Phenyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C10H12O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound exists as a mixture of cis and trans isomers and is known for its utility in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,3-dioxan-5-ol is typically synthesized through the acetalization of glycerol with benzaldehyde. The reaction is catalyzed by acidic resins or other acid catalysts such as p-toluenesulfonic acid. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours at a temperature of 80-120°C . The reaction can be carried out in the presence of organic solvents like toluene or ligroin to enhance the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like tungstophosphoric acid supported on silica-coated magnetite nanoparticles can optimize the yield and selectivity of the desired product .

Properties

IUPAC Name

2-phenyl-1,3-dioxan-5-ol
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InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
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InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061899
Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Molecular Weight

180.20 g/mol
Source PubChem
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Boiling Point

185.00 °C. @ 20.00 mm Hg
Record name Benzaldehyde glyceryl acetal
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CAS No.

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6
Record name 2-Phenyl-1,3-dioxan-5-ol
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-Hydroxy-2-phenyl-1,3-dioxane, cis-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS-
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS-
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Record name Benzaldehyde glyceryl acetal
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Q & A

Q1: How is 2-phenyl-1,3-dioxan-5-ol synthesized?

A: this compound can be synthesized via the condensation reaction of glycerol with benzaldehyde. This reaction typically utilizes an acidic catalyst. Several catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. The reaction often yields a mixture of the desired six-membered ring (this compound) and a five-membered ring byproduct (2-phenyl-1,3-dioxolane-4-methanol). Optimization of reaction conditions like temperature, molar ratios, and catalyst loading can enhance the yield of this compound [, , ].

Q2: What are the structural characteristics of this compound?

A: this compound is a cyclic acetal with a six-membered ring structure. While its molecular formula and weight are not explicitly stated in the provided abstracts, they can be deduced from its structure. The molecule exists as cis and trans isomers, with the cis isomer being of particular interest for further synthesis []. Characterization of the compound is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR) [].

Q3: Does this compound undergo any interesting chemical transformations?

A: Yes, this compound exhibits fascinating reactivity. It can undergo halogenodeoxygenation reactions with reagents like triphenylphosphine and carbon tetrabromide (or carbon tetrachloride). Interestingly, these reactions can lead to ring contraction, forming 4-bromomethyl-2-phenyl-1,3-dioxolans (or the chlorinated analogs) alongside the expected 5-bromo-2-phenyl-1,3-dioxan [, ]. This highlights the potential complexity of reactions involving this compound and the need for careful consideration of reaction conditions.

Q4: Can this compound be further oxidized?

A: Yes, the cis isomer of this compound can be oxidized to 2-phenyl-1,3-dioxan-5-one. This oxidation is achieved using ruthenium tetraoxide as the oxidizing agent []. Interestingly, the resulting 2-phenyl-1,3-dioxan-5-one has been observed to dimerize in carbon tetrachloride solution, forming a dispiro compound confirmed by X-ray crystallography [].

Q5: Are there any applications of this compound in organic synthesis?

A: this compound, specifically its cis isomer, is considered a valuable intermediate in organic synthesis. One prominent application is its potential use in the synthesis of pure glycerides []. Additionally, the oxidation product of this compound, 2-phenyl-1,3-dioxan-5-one, is a key intermediate in the multi-step synthesis of 1,3-dihydroxyacetone from glycerol [].

Q6: What are the environmental implications of using this compound and related compounds?

A: While the provided abstracts do not delve into the specific environmental impact of this compound, the use of greener catalysts like copper p-toluenesulfonate [] for its synthesis highlights an increasing focus on sustainable chemistry. Further research on the compound's biodegradability and potential for accumulation in the environment is necessary to fully assess its environmental impact.

Q7: What analytical techniques are used to study this compound?

A: Researchers utilize various analytical methods to characterize and quantify this compound. Common techniques include GC-MS and 1H NMR for structural confirmation and purity assessment []. Additionally, X-ray crystallography has been employed to determine the structure of its dimerized oxidation product [].

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